

13C NMR Characterization of Phenoxyacetyl-Substituted Pyrazoles: A Technical Guide

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Compound of Interest

Compound Name: *4-nitro-1-(phenoxyacetyl)-1H-pyrazole*

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Executive Summary

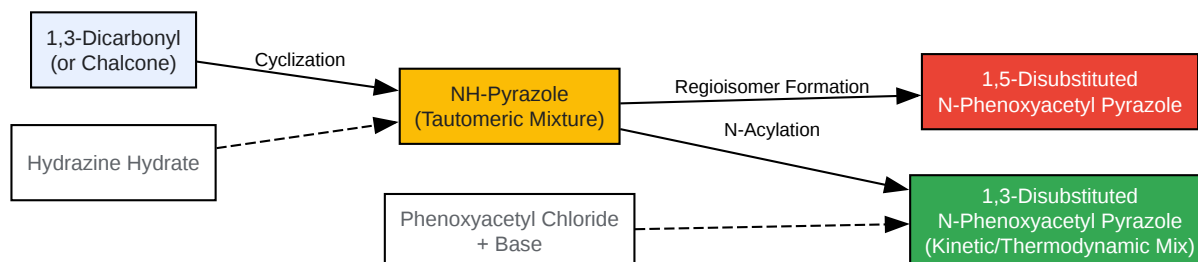
Phenoxyacetyl-substituted pyrazoles represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. However, their structural validation is frequently complicated by regioisomerism (1,3- vs. 1,5-substitution) and the electronic subtleties of the N-acyl moiety. This guide provides a definitive, data-driven framework for characterizing these compounds using Carbon-13 Nuclear Magnetic Resonance (13C NMR). Unlike Proton NMR (1H NMR), which often suffers from signal overlap in the aromatic region, 13C NMR offers a distinct "fingerprint" for the phenoxyacetyl carbonyl and the pyrazole ring carbons, serving as a self-validating system for structural assignment.

Strategic Synthesis & Structural Context

To understand the NMR data, one must first visualize the connectivity. The target compounds are typically synthesized via the N-acylation of 3,5-disubstituted pyrazoles or the cyclization of hydrazides. The presence of the phenoxyacetyl group (Ph-O-CH₂-CO-) attached to the pyrazole Nitrogen (N1) introduces specific electronic shielding and deshielding effects that are diagnostic in 13C NMR.

Visualization: Synthesis Workflow

The following diagram outlines the two primary pathways to these derivatives, highlighting the origin of the regioisomeric challenge.



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Figure 1: Synthetic pathways leading to regioisomeric mixtures. The N-acylation step locks the tautomeric pyrazole into a fixed 1,3- or 1,5-isomer, which must be distinguished by NMR.

The ¹³C NMR Fingerprint

The power of ¹³C NMR lies in its ability to resolve quaternary carbons and carbonyls that are invisible or ambiguous in ¹H NMR.

Table 1: Characteristic Chemical Shifts

The following table summarizes the expected chemical shift ranges (in ppm, relative to TMS in DMSO-d₆ or CDCl₃) for the key structural motifs.

Carbon Type	Structural Fragment	Typical Shift (δ , ppm)	Diagnostic Features
Carbonyl	N-C=O-CH ₂	165.0 – 168.0	Distinct from ketones (>190) and esters (~170-175). The amide-like resonance shields it slightly.
Methylene	O-CH ₂ -C=O	65.0 – 70.0	Significantly deshielded by the adjacent Oxygen. A key marker for the phenoxyacetyl linker.
Pyrazole C3	C=N (Ring)	145.0 – 155.0	Sensitivity to substituent at position 3. Usually downfield of C5 in 1-acyl systems.
Pyrazole C5	C-N (Ring)	130.0 – 140.0	Highly sensitive to N-acylation due to proximity.
Pyrazole C4	C=C (Ring)	105.0 – 110.0	The most shielded ring carbon. Useful for counting substituents.
Phenoxy Ar	Ph-O-	158.0 (Ipso)	The ipso-carbon attached to oxygen is easily identified around 158 ppm.

Deep Dive: The Phenoxyacetyl Group

The phenoxyacetyl carbonyl (C=O) is the anchor point for characterization. In N-acyl pyrazoles, this signal appears upfield relative to standard ketones due to the donation of electron density from the pyrazole nitrogen lone pair into the carbonyl

-system.

- Validation: If this signal appears >175 ppm, suspect ring opening or hydrolysis to the acid.
- Linker Confirmation: The methylene (CH₂) signal at ~65-70 ppm confirms the integrity of the -O-CH₂- connection. In ¹H NMR, this appears as a singlet around 5.2-5.5 ppm, which can sometimes overlap with alkene protons; in ¹³C, it is in a clear aliphatic window.

Comparative Analysis: Solving the Regioisomer Problem

The most critical challenge in pyrazole chemistry is distinguishing between the 1,3-disubstituted and 1,5-disubstituted isomers. ¹³C NMR provides a more reliable determination than ¹H NMR NOE experiments, which can be inconclusive due to weak signals or conformational flexibility.

The "C5 vs. C3" Rule

In N-substituted pyrazoles, the chemical shift of the carbon adjacent to the nitrogen (C5) and the carbon adjacent to the imine nitrogen (C3) respond differently to the N-substituent.

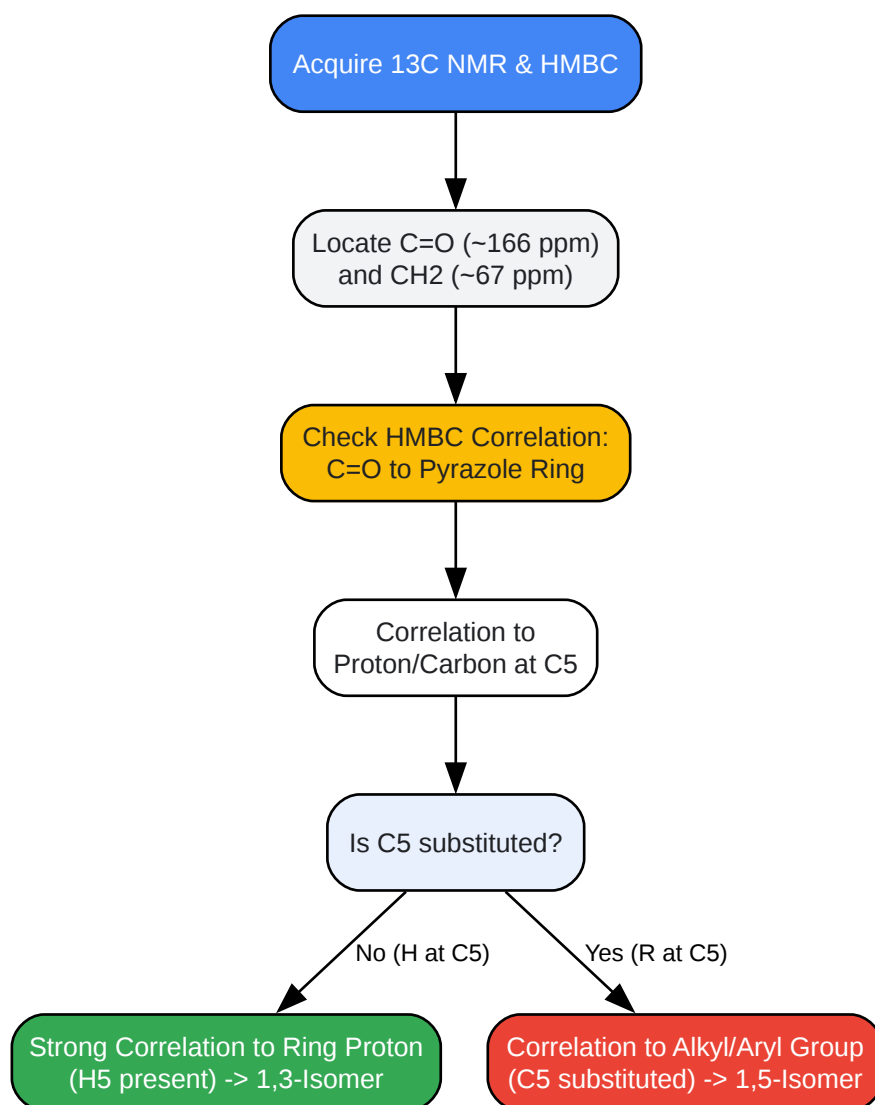
- 1,3-Isomer: The substituent is far from the N-phenoxyacetyl group. The C5 carbon is relatively unhindered.
- 1,5-Isomer: The substituent is spatially close to the N-phenoxyacetyl group (steric clash). This often causes a deshielding effect on the C5 carbon or a shift in the carbonyl signal due to twisted conformation.

Comparison: ¹³C NMR vs. Alternatives

Feature	¹³ C NMR	¹ H NMR	2D NMR (HMBC)
Regioisomer ID	High Reliability. C3/C5 shifts are distinct.	Medium. Depends on NOE between N-substituent and C5-H/Group.	Definitive. Correlates Carbonyl C to Pyrazole H5/C5.
Resolution	Excellent. No overlap between C=O, Ar-C, and Alkyl-C.	Poor. Phenoxy and Pyrazole aromatic protons often overlap (7.0-8.0 ppm).	High. Resolves connectivity.
Sample Req.	High (10-50 mg).	Low (<5 mg).	Medium.

Visualization: Isomer Decision Tree

Use this logic flow to assign your structure based on spectral data.



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Figure 2: Decision tree for distinguishing 1,3- and 1,5-regioisomers using ^{13}C NMR and HMBC correlations.

Experimental Protocol

To ensure reproducible data comparable to literature standards, follow this protocol.

Synthesis of N-Phenoxyacetyl Pyrazoles

- Reactants: Dissolve the appropriate 3,5-disubstituted pyrazole (1.0 equiv) in dry acetone or DMF.

- Base: Add anhydrous Potassium Carbonate (, 2.0 equiv) to act as an acid scavenger.
- Acylation: Add Phenoxyacetyl chloride (1.1 equiv) dropwise at 0°C.
- Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane).
- Workup: Pour into ice water. The solid precipitate is the target N-acyl pyrazole. Recrystallize from Ethanol/DMF.

NMR Acquisition Parameters

- Solvent: DMSO-d6 is preferred for solubility and sharp signals. CDCl3 is acceptable but may cause peak broadening if tautomerism is not fully locked (rare for N-acyl).
- Frequency: Minimum 100 MHz for 13C (400 MHz instrument).
- Scans: Minimum 1024 scans to resolve quaternary carbons (C=O, C3, C5).
- Pulse Sequence: Standard proton-decoupled 13C (zgpg30).
- Referencing: Set DMSO-d6 septet center to 39.5 ppm.

References

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